![molecular formula C9H10FNO B2388694 3-(4-Fluorophenyl)propanamide CAS No. 25468-67-1](/img/structure/B2388694.png)
3-(4-Fluorophenyl)propanamide
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Overview
Description
3-(4-Fluorophenyl)propanamide is a chemical compound with the molecular formula C9H11FN2O . It is also known by other names such as 3-Amino-3-(4-fluoro-phenyl)-propionamide . The molecular weight of this compound is 182.19 g/mol .
Molecular Structure Analysis
The InChI representation of 3-(4-Fluorophenyl)propanamide is InChI=1S/C9H11FN2O/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13/h1-4,8H,5,11H2, (H2,12,13)
. The Canonical SMILES representation is C1=CC (=CC=C1C (CC (=O)N)N)F
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Fluorophenyl)propanamide include a molecular weight of 182.19 g/mol, a XLogP3-AA of -0.2, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, a Rotatable Bond Count of 3, an Exact Mass of 182.08554114 g/mol, a Monoisotopic Mass of 182.08554114 g/mol, a Topological Polar Surface Area of 69.1 Ų, a Heavy Atom Count of 13, and a Formal Charge of 0 .
Scientific Research Applications
Pharmacokinetics and Metabolism in Selective Androgen Receptor Modulators
3-(4-Fluorophenyl)propanamide, as a component of selective androgen receptor modulators (SARMs), has been examined for its pharmacokinetics and metabolism in rats. This research is crucial for understanding the compound's behavior in preclinical studies, especially its absorption, distribution, metabolism, and excretion (Wu et al., 2006).
Synthesis and Characterization in Hybrid Molecules
Studies involving the synthesis of hybrid molecules using components like 3-(4-Fluorophenyl)propanamide have been conducted. This includes creating novel compounds with potential therapeutic applications by combining different pharmacophores (Manolov et al., 2022).
Neurokinin-1 Receptor Antagonism
Research on 3-(4-Fluorophenyl)propanamide derivatives has led to the development of orally active, water-soluble neurokinin-1 receptor antagonists. These compounds have shown effectiveness in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).
Metabolic Profiling in Drug Treatments
The compound's metabolic profile, including the formation of reactive toxic metabolites, has been investigated in the context of drug treatments such as prostate cancer therapy. This research is vital for understanding the drug's metabolic pathways and potential toxicities (Goda et al., 2006).
Pharmaceutical Dosage Detection
Studies have also focused on the detection of 3-(4-Fluorophenyl)propanamide in pharmaceutical dosages, utilizing techniques like mass spectrometry. This is significant for quality control and drug formulation analysis (Khan et al., 2015).
TRPV1 Antagonism
Research has been conducted on derivatives of 3-(4-Fluorophenyl)propanamide as TRPV1 antagonists, exploring their potential in treating conditions like pain and inflammation (Kim et al., 2018).
Anticonvulsant and Neurotoxicity Evaluation
Compounds like N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, which include 3-(4-Fluorophenyl)propanamide structures, have been evaluated for their anticonvulsant activities and neurotoxic effects. This research is essential for developing new therapeutic agents for epilepsy and related disorders (Kamal et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 3-(4-Fluorophenyl)propanamide are currently unknown . This compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds generally interact with various proteins and enzymes in the body, altering their function and leading to various physiological effects.
Mode of Action
It is known that primary carboxylic acid amides, the class of compounds to which it belongs, typically interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Based on the metabolism of similar compounds, it can be anticipated to involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Primary carboxylic acid amides, the class of compounds to which it belongs, can have a wide range of effects depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Fluorophenyl)propanamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
3-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCOGJNLGPGUTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)propanamide |
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